molecular formula C34H66O4 B7821960 Ethylene glycol dipalmitate CAS No. 32628-06-1

Ethylene glycol dipalmitate

Cat. No.: B7821960
CAS No.: 32628-06-1
M. Wt: 538.9 g/mol
InChI Key: IKVCSHRLYCDSFD-UHFFFAOYSA-N
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Description

Ethylene glycol dipalmitate is an organic compound with the chemical formula C34H66O4. It is a diester derived from ethylene glycol and palmitic acid. This compound is commonly used in various industrial applications, particularly as a lubricant in plastic polymer synthesis. It is known for its non-genotoxic properties and is often utilized in the production of food contact materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylene glycol dipalmitate is synthesized through the esterification of ethylene glycol with palmitic acid. The reaction typically involves heating ethylene glycol and palmitic acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with the catalyst. The reaction mixture is then subjected to distillation to separate the desired ester from by-products and unreacted starting materials. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethylene glycol dipalmitate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethylene glycol dipalmitate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethylene glycol dipalmitate primarily involves its role as a lubricant and plasticizer. It reduces friction between polymer chains, enhancing the processability and mechanical properties of plastics. In biological systems, its non-genotoxic nature makes it a suitable candidate for applications where biocompatibility is essential .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of ethylene glycol and palmitic acid, which imparts distinct properties such as non-genotoxicity and excellent lubricating capabilities. Its specific molecular structure allows for unique applications in both industrial and biological contexts .

Properties

IUPAC Name

2-hexadecanoyloxyethyl hexadecanoate
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InChI

InChI=1S/C34H66O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(35)37-31-32-38-34(36)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVCSHRLYCDSFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCOC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H66O4
Source PubChem
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Related CAS

32628-06-1
Record name Polyethylene glycol dipalmitate
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DSSTOX Substance ID

DTXSID10211448
Record name Ethylene glycol dipalmitate
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Molecular Weight

538.9 g/mol
Source PubChem
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CAS No.

624-03-3, 32628-06-1
Record name 1,1′-(1,2-Ethanediyl) dihexadecanoate
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Record name Ethylene glycol dipalmitate
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Record name Ethylene glycol dipalmitate
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Record name Poly(oxy-1,2-ethanediyl), .alpha.-(1-oxohexadecyl)-.omega.-[(1-oxohexadecyl)oxy]-
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Record name Ethylene glycol dipalmitate
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Record name Ethane-1,2-diyl palmitate
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Record name Poly(oxy-1,2-ethanediyl), α-(1-oxohexadecyl)-ω-[(1-oxohexadecyl)oxy]
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Record name ETHYLENE GLYCOL DIPALMITATE
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Synthesis routes and methods

Procedure details

90 g ethylene glycol (Fluka), 571 g palmitic acid (Edenol C16 98-100, Cognis-Oleochemicals) and 0.3 g tin (II) oxalate Goldschmidt) were heated under nitrogen. The esterization reaction starts at approx. 170° C. with the formation of water. After 3 hrs the reaction water is drawn off again by applying a vacuum and the vacuum within 4 hrs reduced to approx. 15 mbar. The final temperature was 230° C. at an acid value <6 the reaction was ended. It was cooled to 90° C. and filtered. Yield 568 g, acid value=3.9, dew point 70.5° C.
Quantity
90 g
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reactant
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571 g
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0.3 g
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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